N-(3-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
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Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this particular compound, various functional groups are attached to the pyrazole ring, including an isopropylphenyl group, a methyl group, and a p-tolylsulfamoyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The attached functional groups (isopropylphenyl, methyl, p-tolylsulfamoyl) would likely be added in subsequent steps, though the exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring at the center, with the various functional groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. Pyrazoles can act as bidentate ligands in coordination chemistry, and can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds. They are typically solids at room temperature, and many are soluble in organic solvents .Future Directions
Properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-13(2)16-6-5-7-18(12-16)22-20(26)19-15(4)23-24-21(19)29(27,28)25-17-10-8-14(3)9-11-17/h5-13,25H,1-4H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJCJFIBVVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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